N-amino-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
N-amino-1,2,3,6-tetrahydropyridine hydrochloride is an organic compound with the chemical formula C5H11ClN2 It is a nitrogen-containing heterocyclic compound, which means it has a ring structure that includes nitrogen atoms
Scientific Research Applications
N-amino-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
The primary target of N-amino-1,2,3,6-tetrahydropyridine hydrochloride is acetylcholinesterase , an enzyme that plays a crucial role in neurotransmission . It also shows potential inhibitory activity against poly (ADP-ribose) polymerase-1 (PARP-1) .
Mode of Action
This compound interacts with its targets by reversibly inhibiting the activity of acetylcholinesterase . This inhibition is dose-dependent and follows a linear mixed-type inhibition .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting acetylcholinesterase, leading to an increase in the level of acetylcholine in the basal ganglia of the brain . This could potentially lead to cell dysfunction .
Pharmacokinetics
It’s known that the compound can enter the basal ganglia of the brain , suggesting it can cross the blood-brain barrier.
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an increase in the level of acetylcholine in the basal ganglia of the brain . This could potentially lead to cell dysfunction . The compound’s action on PARP-1 could potentially have anticancer effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-amino-1,2,3,6-tetrahydropyridine hydrochloride can be metabolized into 1-methyl-4-phenylpyridinium (MPP+), which produces free radicals in the body, leading to oxidative stress . Therefore, MPP+ is often considered the active metabolite of this compound .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . In dopaminergic neurons, this compound blocks the mitochondrial complex I, leading to mitochondrial dysfunction .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolism to MPP+, which then produces free radicals in the body, leading to oxidative stress . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways that produce free radicals, leading to oxidative stress . This involves interactions with enzymes or cofactors .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-amino-1,2,3,6-tetrahydropyridine hydrochloride can be synthesized through several methods. One common approach involves the partial reduction of pyridinium salts. For example, the treatment of N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, to facilitate the synthesis of tetrahydropyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-amino-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other tetrahydropyridine derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include borohydride reagents for reduction, and various oxidizing agents such as hydrogen peroxide for oxidation. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Comparison with Similar Compounds
N-amino-1,2,3,6-tetrahydropyridine hydrochloride can be compared with other similar compounds, such as:
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): This compound is known for its neurotoxic effects and is used in research to model Parkinson’s disease.
2-iminopiperidine hydrochloride: Another tetrahydropyridine derivative used in the synthesis of heteroaromatic compounds.
Properties
IUPAC Name |
3,6-dihydro-2H-pyridin-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c6-7-4-2-1-3-5-7;/h1-2H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCMIMLOFSGXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89715-32-2 |
Source
|
Record name | 1,2,3,6-tetrahydropyridin-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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